Polymorphism: Alpha vs. Beta Phase H-Bond Networks
4-Aminoquinoline-2-carboxylic acid monohydrate crystallizes in two distinct polymorphic phases (alpha and beta) with substantially different hydrogen-bonding architectures. In the alpha phase, six N-H···O hydrogen bonds span donor-acceptor distances from 2.681(2) to 3.206(2) Å, while three O-H···O hydrogen bonds range from 2.837(2) to 3.173(2) Å. In contrast, the beta phase exhibits only four N-H···O hydrogen bonds (2.668(2) to 3.038(2) Å) and two O-H···O hydrogen bonds (2.951(3) and 2.959(3) Å) [1]. This polymorphic behavior—where the organic molecule retains nearly identical molecular geometry across phases but forms distinctly different three-dimensional hydrogen-bonded networks—is not reported for the closely related 4-hydroxy analog kynurenic acid or for 4-aminoquinoline-3-carboxylic acid. The total number of intermolecular hydrogen bonds differs by three between phases (9 in alpha vs. 6 in beta), representing a quantifiable difference in lattice energy landscapes that directly influences solubility, dissolution rate, and formulation stability.
Beta: 6 H-bonds (2.668–3.038 Å)
Kynurenic acid: no comparable polymorphic data.
| Evidence Dimension | Number and geometry of intermolecular hydrogen bonds in crystalline monohydrate phases |
|---|---|
| Target Compound Data | Alpha phase: 6 N-H···O bonds (2.681-3.206 Å) + 3 O-H···O bonds (2.837-3.173 Å) = 9 total H-bonds. Beta phase: 4 N-H···O bonds (2.668-3.038 Å) + 2 O-H···O bonds (2.951-2.959 Å) = 6 total H-bonds. |
| Comparator Or Baseline | 4-Hydroxyquinoline-2-carboxylic acid (kynurenic acid) and 4-aminoquinoline-3-carboxylic acid: No published polymorphic phase data with distinct H-bonding network differences comparable to the alpha/beta system of the target compound. |
| Quantified Difference | Delta of 3 hydrogen bonds between alpha and beta phases of the target compound; absence of comparable reported polymorphism in the 4-hydroxy and 3-carboxylic acid positional isomer analogs. |
| Conditions | Single-crystal X-ray diffraction at room temperature; monohydrate form (C10H8N2O2·H2O). Acta Crystallographica Section C, 1997. |
Why This Matters
This polymorphic duality provides procurement and formulation scientists with a tractable system for studying phase-dependent physicochemical properties, which is not available with the non-polymorphic analog kynurenic acid.
- [1] Burd, C.J., Dobson, A.J., & Gerkin, R.E. (1997). α and β Phases of 4-Aminoquinoline-2-carboxylic Acid Monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 53(5): 602-605. View Source
